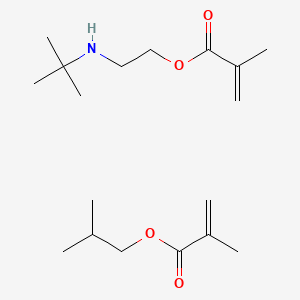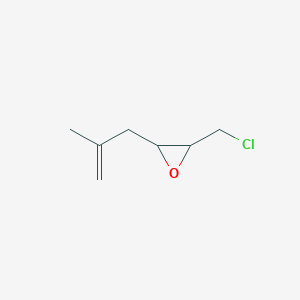
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chloromethyl and 2-methylprop-2-en-1-yl substituents, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane typically involves the reaction of an appropriate alkene with a chlorinating agent followed by epoxidation. One common method is the chloromethylation of 2-methylprop-2-en-1-ylbenzene using formaldehyde and hydrochloric acid, followed by epoxidation with a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Epoxide Ring-Opening: Acidic or basic conditions can facilitate ring-opening. Acids like sulfuric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted chloromethyl derivatives.
Epoxide Ring-Opening: Products include diols or halohydrins, depending on the nucleophile.
Oxidation and Reduction: Products include alcohols or alkanes, respectively.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The chloromethyl group can undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxetane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxolane
Uniqueness
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and epoxide groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
42322-69-0 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(2-methylprop-2-enyl)oxirane |
InChI |
InChI=1S/C7H11ClO/c1-5(2)3-6-7(4-8)9-6/h6-7H,1,3-4H2,2H3 |
Clé InChI |
BDPHWKWFNPIOMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


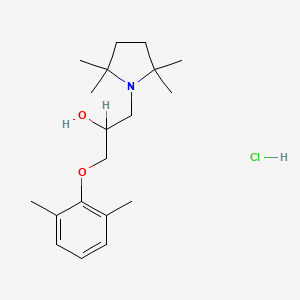
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
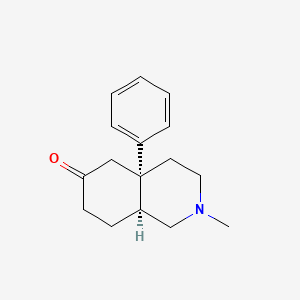

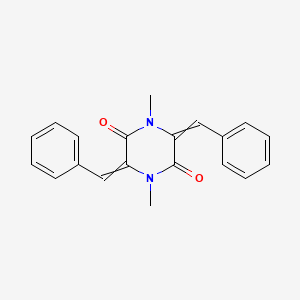

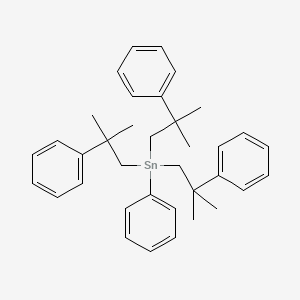
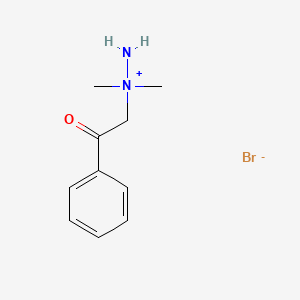
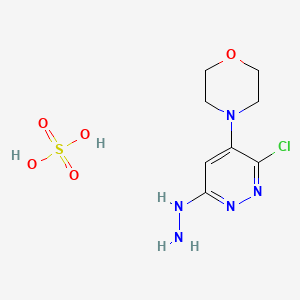


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
